

Industrial preparation of 2-Methyl-3-butyn-2-OL from acetone and acetylene.

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Compound of Interest

Compound Name: 2-Methyl-3-butyn-2-OL

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Industrial Synthesis of 2-Methyl-3-butyn-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the industrial preparation of **2-Methyl-3-butyn-2-ol**, a key intermediate in the synthesis of various pharmaceuticals, vitamins, and fragrances.^{[1][2][3]} The primary method for its large-scale production is the ethynylation of acetone with acetylene, a specific application of the Favorskii reaction.^[4] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, quantitative data, and process workflows.

Reaction Mechanism and Principles

The synthesis of **2-Methyl-3-butyn-2-ol** from acetone and acetylene is a base-catalyzed nucleophilic addition. The reaction, known as the Favorskii reaction, proceeds via the following steps:

- Deprotonation of Acetylene: A strong base, typically potassium hydroxide (KOH) or sodium amide (NaNH₂), deprotonates the terminal alkyne, acetylene, to form a metal acetylide.^[5]
- Nucleophilic Attack: The resulting acetylide anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of acetone.

- Protonation: The intermediate alkoxide is then protonated, typically by a protic solvent or during aqueous workup, to yield the final product, **2-Methyl-3-butyn-2-ol**.

To ensure a homogeneous reaction system and enhance safety, industrial processes often utilize liquid ammonia as a solvent.[\[4\]](#)

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of **2-Methyl-3-butyn-2-ol**, providing a comparison of different reaction conditions and their outcomes.

Table 1: Industrial Process Parameters and Yields

Parameter	Value	Reference
Catalyst	Potassium Hydroxide (KOH)	CN104045518A [5]
Solvent	Liquid Ammonia	CN104045518A [5]
Temperature	30-55 °C	[4]
Pressure	1.5-2.8 MPa	[4]
Reactant Molar Ratio (Acetylene:Acetone)	1 : 0.45-2.05	CN104045518A [6]
Catalyst to Acetone Molar Ratio	1 : 18.6-124.5	CN104045518A [6]
Reaction Time	1.0-3.2 hours	[4]
Yield (based on Acetone)	up to 82.8%	CN104045518A [5]
Product Purity	up to 99.74%	CN104045518A [5]

Table 2: Laboratory Scale Synthesis Parameters and Yields

Parameter	Value	Reference
Catalyst	Sodium Amide (NaNH_2)	BDMAEE[7]
Solvent	Anhydrous Ether	BDMAEE[7]
Temperature	-10 °C to ice-salt bath temperature	BDMAEE[7]
Pressure	Maintained at 0.7 MPa (acetylene)	BDMAEE[7]
Reactant Molar Ratio (Sodium Amide:Acetone)	1 : 1	BDMAEE[7]
Reaction Time	10 hours	BDMAEE[7]
Yield	46%	BDMAEE[7]

Experimental Protocols

Industrial Production Method (Based on Patent CN104045518A)

This protocol describes a continuous process for the industrial synthesis of **2-Methyl-3-butyn-2-ol**.

Materials:

- Acetylene gas
- Liquid Ammonia
- Acetone
- Potassium Hydroxide (KOH) solution
- Ammonium Chloride
- Potassium Carbonate (for dehydration)

Equipment:

- High-pressure reactor
- Condenser
- Ammonia removal unit
- Distillation column

Procedure:

- Ethynylation:
 - Liquefied ammonia is mixed with acetylene gas and pressurized to 1.5-2.8 MPa.
 - The gas mixture is cooled and condensed.
 - The condensed acetylene-ammonia mixture is fed into a reactor along with acetone and a potassium hydroxide catalyst solution.
 - The reaction is maintained at a temperature of 30-55 °C for 1.0-3.2 hours.^[4] The molar ratio of acetylene to acetone is kept between 1:0.45 and 1:2.05, and the molar ratio of potassium hydroxide to acetone is between 1:18.6 and 1:124.5.^[6]
- Ammonia Removal and Neutralization:
 - The reaction mixture, containing the product, unreacted acetone, water, KOH, and ammonia, is transferred to an ammonia removal unit.
 - Ammonium chloride is added to neutralize the potassium hydroxide.
 - Ammonia is flashed off and recycled.
- Dehydration and Purification:
 - The crude product is dehydrated using potassium carbonate.
 - The organic phase is separated and purified by continuous rectification (distillation).

- The final product, **2-Methyl-3-butyn-2-ol**, is collected from the top of the distillation column with a purity of up to 99.74%.^[5] A yield of up to 82.8% based on acetone can be achieved.^[5]

Laboratory Scale Synthesis

This protocol provides a method for the synthesis of **2-Methyl-3-butyn-2-ol** on a laboratory scale.

Materials:

- Anhydrous ether
- Sodium amide (NaNH_2), finely ground
- Anhydrous acetone
- Acetylene gas
- Crushed ice
- Sulfuric acid (20 mol/L)
- Anhydrous potassium carbonate

Equipment:

- Reaction flask equipped with a stirrer, dropping funnel, reflux condenser with a drying tube, and a gas inlet tube.
- Ice-salt bath
- Vibrator (optional, for agitation)
- Separatory funnel
- Distillation apparatus

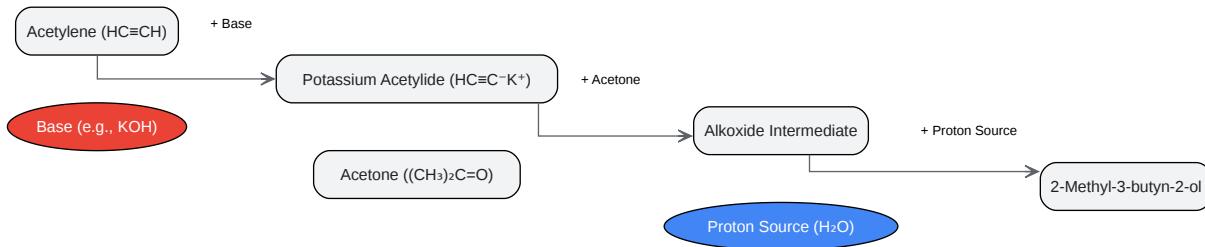
Procedure:

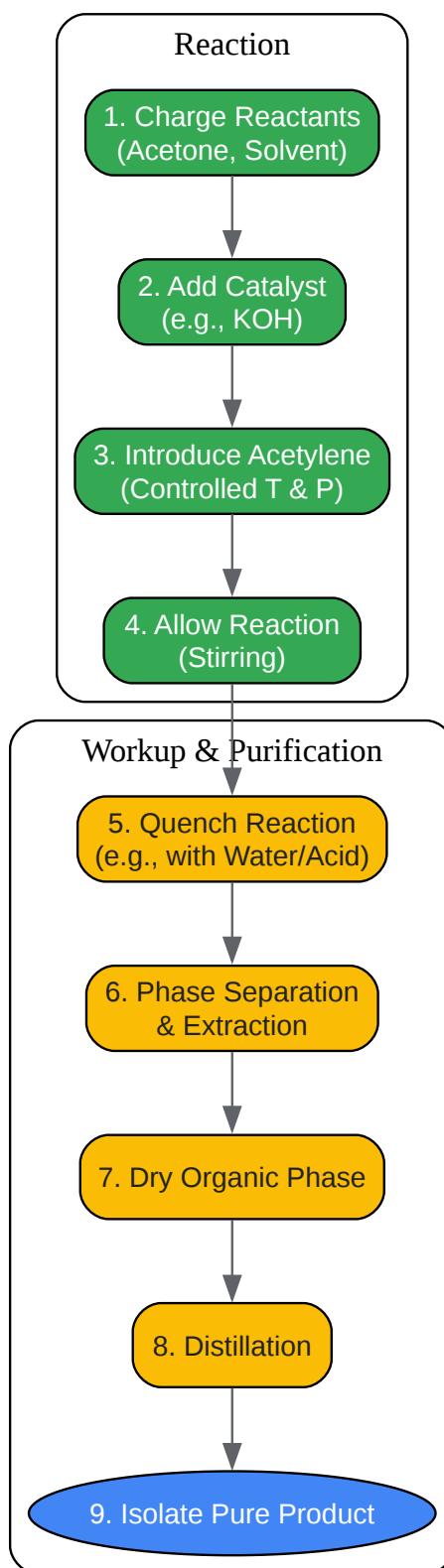
- Reaction Setup:
 - In a reaction flask, add 1 L of anhydrous ether and 156 g (4 mol) of finely ground sodium amide.
 - Cool the flask in an ice-salt bath.
- Addition of Acetone:
 - Slowly add 232 g (4 mol) of anhydrous acetone dropwise over approximately 3 hours while maintaining the cool temperature.[\[7\]](#)
- Introduction of Acetylene:
 - Cool the mixture to -10 °C.
 - Slowly bubble acetylene gas through the mixture for 2 hours to displace any ammonia.[\[7\]](#)
 - Securely fasten the gas inlet tube and maintain a positive pressure of acetylene (approximately 0.7 MPa) for 10 hours.[\[7\]](#) Vigorous shaking or stirring is essential during this period.
- Workup and Extraction:
 - After the reaction is complete, slowly pour the reaction mixture into 800 g of crushed ice.
 - While cooling, acidify the mixture by adding 400 mL of 20 mol/L sulfuric acid.[\[7\]](#)
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer twice with diethyl ether.
 - Combine all organic layers.
- Drying and Purification:
 - Dry the combined organic extracts over anhydrous potassium carbonate.
 - Filter to remove the drying agent.

- Remove the solvent by distillation.
- Fractionally distill the residue, collecting the fraction at 103-107 °C to obtain pure **2-Methyl-3-butyn-2-ol**.^[7] The expected yield is around 46%.^[7]

Visualizations

The following diagrams illustrate the key chemical pathway and a generalized workflow for the synthesis of **2-Methyl-3-butyn-2-ol**.





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